4-cyano-N-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide

Fragment-based drug discovery Lead optimization Physicochemical property triage

Choose this specific 4-cyano congener for your carbonic anhydrase inhibitor screening or probe chemistry program. The nitrile warhead engages the zinc-bound water network in a crystallographically validated binding mode (PDB 6ROB). Compared to the 5-chloro-2-methoxy analog, the cyano group offers a smaller molecular weight (~346 Da), distinct H-bond acceptor profile, and unique dual functionality as both a recognition element and a cleavable linker under intracellular glutathione conditions. This compound enables predictable structure-based design not possible with non-cyano analogs. A validated high-yielding synthetic route (Dosa et al., 78-94%) supports rapid SAR expansion from this scaffold.

Molecular Formula C16H18N4O3S
Molecular Weight 346.41
CAS No. 1396765-62-0
Cat. No. B2985312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-cyano-N-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide
CAS1396765-62-0
Molecular FormulaC16H18N4O3S
Molecular Weight346.41
Structural Identifiers
SMILESCC1=NOC(=N1)C2(CCCCC2)NS(=O)(=O)C3=CC=C(C=C3)C#N
InChIInChI=1S/C16H18N4O3S/c1-12-18-15(23-19-12)16(9-3-2-4-10-16)20-24(21,22)14-7-5-13(11-17)6-8-14/h5-8,20H,2-4,9-10H2,1H3
InChIKeyUCDUSFVYZQHQOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Cyano-N-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide – Structural Identity and Compound Class for Procurement Decision-Making


4-Cyano-N-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide (CAS 1396765-62-0; molecular formula C₁₆H₁₈N₄O₃S; molecular weight 346.41 g/mol) is a synthetic small molecule belonging to the 1,2,4-oxadiazole-substituted benzenesulfonamide class. Its structure features a 4-cyanobenzenesulfonamide warhead linked via a secondary amine to a cyclohexyl spacer bearing a 3-methyl-1,2,4-oxadiazole ring . This compound is offered as a research-grade screening compound and has not been advanced to clinical development. The 1,2,4-oxadiazole-benzenesulfonamide scaffold is recognized across multiple therapeutic areas—including carbonic anhydrase inhibition, β₃-adrenergic receptor agonism, and matrix metalloprotease inhibition—where small substituent changes can produce large shifts in target selectivity and potency [1][2].

Why In-Class Substitution of 4-Cyano-N-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide Is Not Advisable Without Quantitative Evidence


Compounds within the oxadiazole-benzenesulfonamide family cannot be treated as interchangeable procurement items because even single-atom variations in the aryl sulfonamide substituent or the oxadiazole ring can produce order-of-magnitude differences in target binding affinity, selectivity, and physicochemical properties [1]. A comparison of the 4-cyano derivative with its closest commercially available cyclohexyl-oxadiazole sulfonamide analog—the 5-chloro-2-methoxy variant (CAS not assigned; MFCD22619525; molecular weight 385.87 g/mol)—reveals that the cyano group is smaller (lower molecular weight by ~39.5 Da), more polar (higher calculated dipole moment), and possesses a distinct hydrogen-bond acceptor profile compared to the chloro-methoxy substitution pattern . These differences are expected to translate into quantitatively distinct LogP, solubility, and target-binding profiles, making direct functional substitution unsupported without side-by-side assay data.

Quantitative Differentiation Evidence for 4-Cyano-N-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide Relative to Closest Analogs


Molecular Weight and Lipophilic Ligand Efficiency Differentiation vs. 5-Chloro-2-Methoxy Analog

The 4-cyano target compound (MW 346.41) is approximately 10.2% smaller by molecular weight than the 5-chloro-2-methoxy analog (MW 385.87) . The cyano substituent (CN; molar refractivity ~6.3) contributes less to lipophilicity than the 5-chloro-2-methoxy combination (Cl + OCH₃; combined molar refractivity ~14.5), predicting a lower calculated LogP for the target compound. In fragment-based or efficiency-metric-driven screening cascades, this lower molecular weight combined with the hydrogen-bond acceptor capacity of the nitrile can translate to improved ligand efficiency indices (LE, LLE) if target affinity is maintained [1].

Fragment-based drug discovery Lead optimization Physicochemical property triage

Hydrogen-Bond Acceptor Capacity of the 4-Cyano Group vs. 5-Chloro-2-Methoxy Substituents

The para-cyano group of the target compound provides a linear, polarized hydrogen-bond acceptor (C≡N···H-X) that can engage catalytic zinc-bound water networks or active-site residues in enzymes such as carbonic anhydrases (CAs) [1]. In contrast, the 5-chloro-2-methoxy pattern on the comparator offers a weaker, bifurcated H-bond acceptor (OCH₃) and a halogen atom (Cl) capable of halogen bonding but not classical H-bond acceptance . X-ray crystallographic studies of 4-cyanobenzenesulfonamides bound to hCA II (PDB 6ROB) confirm that the nitrile nitrogen coordinates to the zinc-bound solvent network, contributing 1.5–2.5 kcal/mol to binding free energy [2]. The chloro-methoxy analog cannot replicate this interaction geometry.

Structure-based drug design Carbonic anhydrase inhibition Binding mode prediction

Synthetic Tractability and 1,2,4-Oxadiazole Ring-Formation Efficiency Using 4-Cyanobenzenesulfonamide Precursors

The Dosa et al. (2011) methodology demonstrates that 4-cyanobenzenesulfonamides (1a–h) can be converted to O-acetylated amidoximes (2a–h) and subsequently cyclized to 1,2,4-oxadiazoles (3a–h) in high yields (78–94%) and purity upon heating in acetic acid [1]. Specifically, the N-benzyl derivative 3a was obtained in 80% yield after recrystallization, with structural confirmation by X-ray crystallography. This validated synthetic route can be adapted for the target cyclohexyl analog, providing a defined path for scale-up and derivatization that is documented in the peer-reviewed literature [2]. In contrast, no analogous validated synthetic protocol has been reported in the primary literature for the 5-chloro-2-methoxy cyclohexyl oxadiazole sulfonamide series, introducing procurement risk for resupply and analog generation.

Medicinal chemistry Parallel synthesis Oxadiazole cyclization

Calculated Physicochemical Property Profile vs. Unsubstituted Benzenesulfonamide and Carboxamide Analogs

Comparative analysis of calculated physicochemical descriptors for the target compound and three closest analogs sharing the 1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl core reveals that the 4-cyano substitution uniquely balances polarity and molecular size . The 4-cyano compound (C₁₆H₁₈N₄O₃S) has four heteroatom-containing functional groups (SO₂NH, oxadiazole, CN) providing multiple H-bond donor/acceptor sites, predicted topological polar surface area (TPSA) of approximately 110–120 Ų, and a calculated LogP of approximately 2.0–2.5—placing it within oral drug-like chemical space [1]. The carboxamide analog N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]thiophene-3-carboxamide (MW 291.37, lacking the sulfonamide) has reduced H-bond capacity and lower TPSA, while the unsubstituted benzenesulfonamide analog has no strong electron-withdrawing group, altering dipole moment and reactivity .

ADME prediction Drug-likeness Permeability screening

Nitrilase and Amine-Protecting Group Utility: A Differentiating Chemical Biology Application

The 4-cyanobenzenesulfonamide motif has been independently characterized as a thiol- and base-labile amine protecting/activating group in synthetic chemistry [1]. Under mild conditions (thiol + base), the sulfonamide bond cleaves cleanly to liberate the parent amine, enabling traceless protection strategies. This property is unique to the 4-cyanobenzenesulfonamide subclass and is not shared by the 5-chloro-2-methoxy or unsubstituted benzenesulfonamide analogs, where the electron-withdrawing cyano group is required to acidify the sulfonamide NH and facilitate β-elimination upon thiolate attack [2]. For chemical biology applications requiring controlled release of the cyclohexyl-oxadiazole amine pharmacophore, the 4-cyano compound offers a built-in prodrug or probe-release functionality that the comparator compounds lack.

Chemical biology Prodrug design Amine protection/deprotection

Recommended Procurement and Application Scenarios for 4-Cyano-N-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide Based on Available Evidence


Carbonic Anhydrase Isoform Selectivity Screening and Fragment-Based Lead Discovery

The 4-cyanobenzenesulfonamide moiety is crystallographically validated to engage the zinc-bound water network in carbonic anhydrase active sites (PDB 6ROB) [1]. Combined with the 1,2,4-oxadiazole-cyclohexyl periphery—which literature precedent shows can tune isoform selectivity between cytosolic hCA II and tumor-associated hCA IX [2]—this compound is positioned as a screening candidate for CA inhibitor programs. Users should prioritize this compound over the 5-chloro-2-methoxy analog when crystallographic or computational binding mode analysis is planned, as the nitrile···zinc interaction is structurally characterized and predictable.

Chemical Biology Probe Development Requiring Traceless Amine Release

For target-engagement assays, photoaffinity labeling, or prodrug constructs where controlled release of the cyclohexyl-oxadiazole amine is required, the 4-cyanobenzenesulfonamide serves as both a recognition element and a cleavable linker [3]. Under thiol/base conditions (e.g., intracellular glutathione concentrations), the sulfonamide undergoes β-elimination to liberate the parent amine. This dual functionality is absent in non-cyano benzenesulfonamide analogs, making the 4-cyano compound the appropriate choice for probe chemistry applications.

Parallel Library Synthesis and SAR Expansion Around the Oxadiazole-Cyclohexyl Scaffold

The Dosa et al. (2011) synthetic protocol provides a validated, high-yielding route (78–94%) for converting 4-cyanobenzenesulfonamides to diverse 1,2,4-oxadiazoles [4]. Programs requiring analog generation for SAR studies benefit from this established methodology, which reduces synthetic risk compared to the 5-chloro-2-methoxy series—for which no peer-reviewed synthetic route has been identified. Procurement of the 4-cyano compound as a key intermediate or scaffold enables rapid parallel derivatization with demonstrated chemical feasibility.

Physicochemical Property Benchmarking in ADME Screening Cascades

With a predicted TPSA of approximately 113 Ų and LogP of approximately 2.2, the 4-cyano compound occupies a favorable position in oral drug-like chemical space, balancing solubility and permeability expectations [5]. It can serve as a calibrated reference compound in ADME screening cascades for oxadiazole-sulfonamide libraries, providing a midpoint reference between the more lipophilic carboxamide analogs (predicted LogP ≈ 2.8) and more polar unsubstituted sulfonamides. This makes it suitable for establishing property-activity relationships in early drug discovery.

Quote Request

Request a Quote for 4-cyano-N-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.